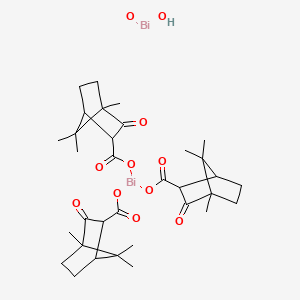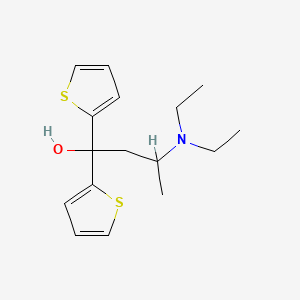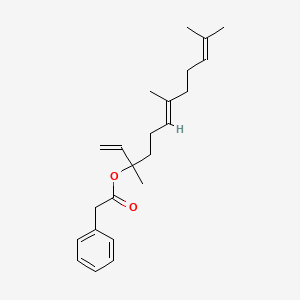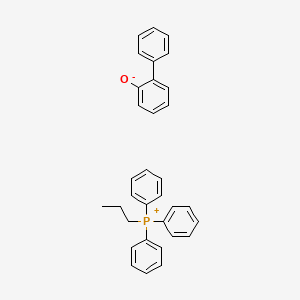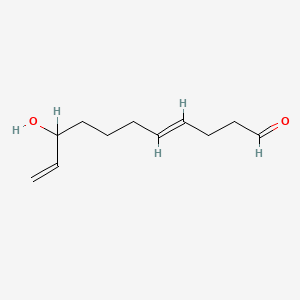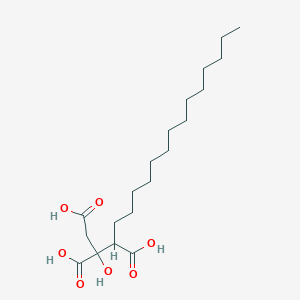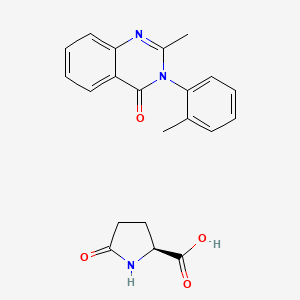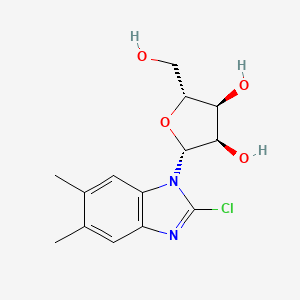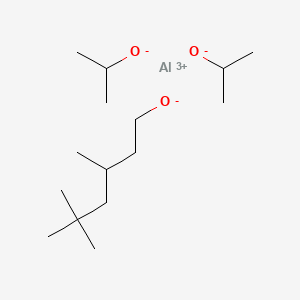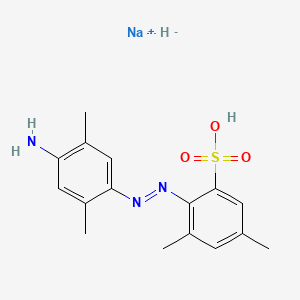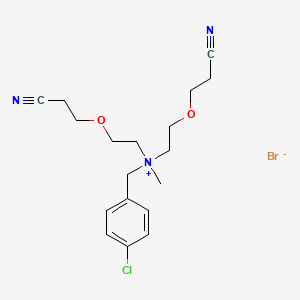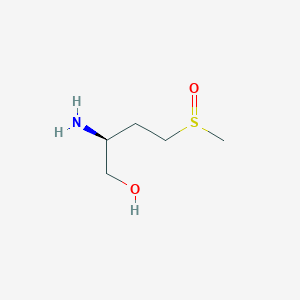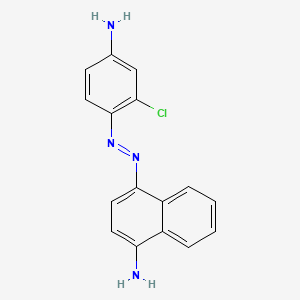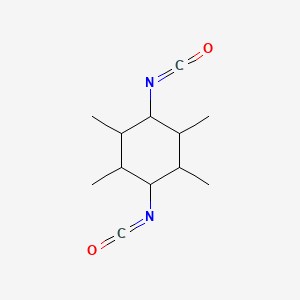
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is a chemical compound with the molecular formula C12H18N2O2. It is known for its unique structure, which includes two isocyanate groups attached to a cyclohexane ring substituted with four methyl groups. This compound is used in various industrial applications, particularly in the production of polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane can be synthesized through the phosgenation of 1,4-diamino-2,3,5,6-tetramethylcyclohexane. The reaction typically involves the use of phosgene (COCl2) as a reagent under controlled conditions to ensure safety and efficiency. The reaction is carried out in an inert solvent such as toluene or chlorobenzene, and the temperature is maintained at around 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phosgene and the diamine into a reactor, where the reaction takes place. The product is then purified through distillation or crystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: It can polymerize with polyols to form polyurethanes, which are widely used in foams, coatings, and adhesives.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring a catalyst to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Scientific Research Applications
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Studied for its potential use in biomaterials and tissue engineering.
Medicine: Investigated for its use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, and foams.
Mechanism of Action
The mechanism of action of 1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane primarily involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. This reactivity is exploited in the production of polyurethanes, where the compound acts as a cross-linking agent, providing strength and flexibility to the resulting polymer .
Comparison with Similar Compounds
Similar Compounds
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another diisocyanate compound with a similar structure but different reactivity and applications.
1,6-Diisocyanatohexane: A linear diisocyanate used in the production of polyurethanes with different properties.
Uniqueness
1,4-Diisocyanato-2,3,5,6-tetramethylcyclohexane is unique due to its cyclohexane ring structure with four methyl groups, which provides steric hindrance and affects its reactivity. This makes it suitable for specific applications where other diisocyanates may not perform as well .
Properties
CAS No. |
84712-83-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1,4-diisocyanato-2,3,5,6-tetramethylcyclohexane |
InChI |
InChI=1S/C12H18N2O2/c1-7-8(2)12(14-6-16)10(4)9(3)11(7)13-5-15/h7-12H,1-4H3 |
InChI Key |
QKNMFOYJBHCEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(C1N=C=O)C)C)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


